3,9-Dodecadiyne
Description
Significance of Internal Diynes in Organic Synthesis and Materials Science
Internal diynes, hydrocarbons characterized by two carbon-carbon triple bonds within their carbon chain, are pivotal building blocks in the realms of organic synthesis and materials science. rsc.orgmdpi.com Their unique structural and electronic properties make them valuable precursors for creating complex molecular architectures and functional materials. rsc.orgontosight.ai The presence of two alkyne functionalities allows for a diverse range of chemical transformations, including cycloaddition reactions to form intricate ring systems, and polymerization to create materials with unique mechanical and thermal properties. rsc.orgontosight.ai
In organic synthesis, the strategic placement of the triple bonds in internal diynes enables chemists to orchestrate selective reactions. These reactions are crucial for constructing the core structures of pharmaceuticals, agrochemicals, and other fine chemicals. rsc.orgontosight.ai The reactivity of the alkyne groups can be finely tuned, allowing for stepwise functionalization and the creation of highly complex molecules. rsc.org
Within materials science, internal diynes serve as essential monomers for the synthesis of advanced polymers. ontosight.ai For instance, they can be used to produce soluble hyperbranched poly(phenylenealkenes) through transition metal-catalyzed polycyclotrimerization. chemicalbook.com These polymers often exhibit high thermal stability and interesting optical and electronic properties, making them suitable for applications in optoelectronics and other advanced technologies. researchgate.netresearchgate.net The ability to incorporate diynes into polymer backbones opens up avenues for creating materials with tailored properties. researcher.lifenih.gov
Historical Context of Dodecadiyne Research
Research into dodecadiynes, and specifically 3,9-dodecadiyne, is part of the broader exploration of diynes that has been ongoing for decades. Early studies focused on the fundamental reactivity of these compounds, including their heats of hydrogenation. For example, the enthalpy of reaction for the hydrogenation of this compound to dodecane (B42187) has been a subject of study. nist.gov
The development of metal-catalyzed reactions significantly expanded the synthetic utility of diynes. mdpi.com Pioneering work in the mid-20th century on coupling reactions, such as the Glaser and Cadiot-Chodkiewicz reactions, provided methods for synthesizing unsymmetrical 1,3-diynes. orgsyn.org These foundational studies paved the way for more complex investigations into the reactivity of separated diynes like this compound.
A significant advancement in the field was the use of diynes in polymerization reactions. Research has demonstrated that internal diynes, including this compound, can undergo polycyclotrimerization to yield hyperbranched polymers. researchgate.net This research highlighted the potential of these monomers to create soluble, thermally stable polymers with high molecular weights. researchgate.net
Current Research Landscape and Emerging Trends Pertaining to this compound
The current research landscape for this compound is characterized by its application in sophisticated organic transformations and the development of novel materials. One of the key areas of investigation is its use in hydroelementation reactions, such as hydroboration. rsc.org These reactions can lead to the formation of various valuable products, including enynes, dienes, and polymers, although controlling the selectivity of these processes remains a significant challenge. rsc.org
Recent studies have explored the use of this compound in the synthesis of macromolecular compounds. For instance, non-catalytic hydroboration of this compound with agents like thexylborane has been shown to produce linear polymers. rsc.org This contrasts with the behavior of terminal diynes, which can lead to cross-linked structures. rsc.org
Furthermore, this compound has been identified as a constituent in natural products. For example, it has been detected in extracts of certain plants, such as those from the Solanum genus, highlighting its presence in biological systems and suggesting potential for further phytochemical research. ekb.eg
Emerging trends point towards the increasing use of internal diynes like this compound in the creation of functional materials with specific optical and electronic properties. researcher.life The development of new catalytic systems that allow for precise control over the polymerization of diynes is an active area of research. researchgate.net These advancements are expected to lead to the creation of novel polymers with applications in fields ranging from electronics to sensing. ontosight.airesearcher.life
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C12H18 | ontosight.ainist.gov |
| Molecular Weight | 162.27 g/mol | nist.govsigmaaldrich.com |
| CAS Number | 61827-89-2 | chemicalbook.comnist.gov |
| Appearance | Colorless to light yellow/orange clear liquid | guidechem.com |
| Boiling Point | 55-58 °C at 0.5 mmHg | chemicalbook.com |
| Density | 0.809 g/mL at 25 °C | chemicalbook.com |
| Refractive Index (n20/D) | 1.465 | chemicalbook.com |
Synthesis of this compound
| Reactants | Reagents/Conditions | Product | Reference |
| 1,7-Octadiyne, Iodoethane | --- | This compound | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dodeca-3,9-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQXYOMUNKJHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCC#CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210817 | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61827-89-2 | |
| Record name | 3,9-Dodecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061827892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dodecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-Dodecadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3,9 Dodecadiyne and Its Precursors
Established Synthetic Routes to 3,9-Dodecadiyne
The classical approaches to synthesizing this compound and similar non-conjugated diynes primarily involve the alkylation of terminal alkynes, a robust and versatile method for carbon chain extension. Additionally, various metal-catalyzed coupling reactions offer alternative pathways.
Alkylation of Terminal Alkynes
The most direct and widely employed method for the synthesis of non-conjugated diynes like this compound is the double alkylation of a suitable dihaloalkane with a terminal alkyne. masterorganicchemistry.comyoutube.com This method involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, which then displaces halide ions from an alkyl dihalide in a sequential substitution reaction. libretexts.orglumenlearning.comopenstax.org
For the specific synthesis of this compound, a plausible and efficient route involves the reaction of two equivalents of a pentynyl anion precursor with a two-carbon electrophile, such as 1,2-dibromoethane. The general steps are outlined below:
Formation of the Acetylide: A terminal alkyne, such as 1-pentyne, is treated with a strong base to generate the corresponding pentynylide anion. Common bases for this purpose include sodium amide (NaNH₂) in liquid ammonia (B1221849) or organolithium reagents like n-butyllithium (n-BuLi) in an inert solvent such as tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org The acidity of the terminal proton of an alkyne (pKa ≈ 25) allows for its facile removal by a sufficiently strong base. masterorganicchemistry.com
Double Alkylation: The resulting pentynylide anion is then reacted with a dihaloalkane, for instance, 1,2-dibromoethane. The acetylide acts as a nucleophile and displaces one of the bromide ions in an SN2 reaction, forming an intermediate bromoalkyne. A second equivalent of the pentynylide anion then displaces the remaining bromide ion to form the final this compound product. To drive the reaction to completion, a stoichiometric amount of the base and alkyne relative to the dihaloalkane is crucial.
Interactive Data Table: Representative Conditions for Alkylation of Terminal Alkynes
| Parameter | Condition 1 | Condition 2 |
| Alkyne Precursor | 1-Pentyne | 1-Pentyne |
| Alkylating Agent | 1,2-Dibromoethane | 1,2-Diiodoethane |
| Base | Sodium Amide (NaNH₂) | n-Butyllithium (n-BuLi) |
| Solvent | Liquid Ammonia | Tetrahydrofuran (THF) |
| Temperature | -33 °C to room temp. | -78 °C to room temp. |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | Moderate to Good | Moderate to Good |
Coupling Reactions
While often employed for the synthesis of conjugated diynes, certain coupling reactions can be adapted for the formation of non-conjugated systems or their precursors.
Copper-catalyzed oxidative coupling reactions, such as the Glaser and Hay couplings, are fundamental methods for the synthesis of symmetrical diynes. organic-chemistry.org These reactions typically involve the oxidation of a terminal alkyne in the presence of a copper(I) or copper(II) salt and an amine base, leading to the formation of a new carbon-carbon bond between two alkyne units. While these methods are predominantly used for preparing 1,3-diynes, modifications can potentially be used to synthesize longer, non-conjugated diynes through a multi-step process involving the coupling of specifically designed precursors.
The Cadiot-Chodkiewicz coupling is another powerful copper-catalyzed reaction that allows for the synthesis of unsymmetrical diynes by coupling a terminal alkyne with a 1-haloalkyne. This method offers greater control over the final product compared to homocoupling reactions.
Zirconium-mediated reactions provide a pathway for the reductive coupling of alkynes. chemicalbook.com These methods often involve the use of zirconocene (B1252598) complexes to form metallacyclic intermediates that can then be further reacted to yield various unsaturated products. While primarily investigated for the synthesis of dienes and other unsaturated systems, the principles of zirconium-mediated coupling could be applied in a multi-step synthesis to construct the carbon framework of this compound. libretexts.org
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are highly efficient for the formation of carbon-carbon bonds between sp-hybridized and sp²-hybridized carbon atoms. organic-chemistry.org The Sonogashira reaction typically couples a terminal alkyne with an aryl or vinyl halide. While not a direct route to a non-conjugated aliphatic diyne like this compound, these powerful methods are invaluable for the synthesis of more complex precursors which could then be transformed into the target molecule through subsequent reduction and/or alkylation steps.
Novel Approaches and Innovations in this compound Synthesis
Research into the synthesis of diynes continues to evolve, with a focus on developing more efficient, selective, and environmentally benign methodologies. Recent advancements that could be applicable to the synthesis of this compound and its analogs include the development of novel catalytic systems that operate under milder conditions and the exploration of new reaction pathways that minimize the formation of byproducts.
For instance, the development of copper-free Sonogashira coupling reactions reduces the environmental impact and simplifies product purification. Furthermore, innovative one-pot procedures that combine multiple synthetic steps without the isolation of intermediates are gaining prominence, offering increased efficiency and reduced waste. The exploration of mechanochemistry and flow chemistry in alkyne coupling reactions also represents a promising frontier for the synthesis of diynes.
Stereoselective and Regioselective Synthesis Strategies
The synthesis of non-conjugated diynes like this compound often relies on the alkylation of terminal alkynes. quimicaorganica.orglibretexts.org Achieving stereoselectivity and regioselectivity in these reactions is crucial for obtaining the desired isomer.
Regioselectivity in the synthesis of non-conjugated diynes is primarily achieved by controlling which terminal alkyne is deprotonated and which alkyl halide is used for the subsequent alkylation. In a hypothetical synthesis of this compound, one could start with a terminal alkyne such as 1-pentyne. Deprotonation with a strong base like sodium amide (NaNH₂) would generate the corresponding acetylide. Subsequent reaction with a suitable haloalkane, for instance, 1-bromo-4-octyne, would yield this compound. The regioselectivity here is dictated by the choice of the starting materials.
Stereoselective synthesis of non-conjugated diynes can be more complex and often involves the use of chiral catalysts or auxiliaries, particularly when creating chiral centers adjacent to the alkyne moieties. While specific examples for this compound are not prevalent in the literature, general principles of stereoselective alkyne functionalization can be applied. For instance, the use of chiral ligands in transition metal-catalyzed reactions can induce enantioselectivity in the formation of chiral propargyl centers.
A general approach to synthesizing non-conjugated diynes involves the double alkylation of acetylene. youtube.com This method, however, can lead to a mixture of products if not carefully controlled. A more controlled, regioselective approach involves the sequential alkylation of a terminal alkyne.
| Reactant 1 | Reactant 2 | Base/Catalyst | Product | Selectivity |
| 1-Pentyne | 1-Bromo-4-octyne | Sodium Amide | This compound | Regioselective |
| Acetylene | 1-Bromopropane & 1-Bromohexane | Sodium Amide (2 equiv.) | Mixture including this compound | Low Regioselectivity |
One-Pot Synthetic Protocols
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.gov For the synthesis of this compound, a one-pot procedure could involve the sequential addition of reagents to a single reaction vessel.
A plausible one-pot synthesis of this compound could start with the deprotonation of a terminal alkyne, followed by the addition of a dihaloalkane. For example, two equivalents of 1-butyne (B89482) could be deprotonated with a strong base, and then reacted with 1,4-dibromobutane (B41627) in a single pot to yield this compound. Careful control of stoichiometry and reaction conditions would be essential to minimize side reactions, such as the dimerization of the starting alkyne.
Another one-pot approach could involve the tandem Seyferth-Gilbert homologation and a coupling reaction. libretexts.org While typically used for disubstituted alkynes, this methodology could be adapted for the synthesis of non-conjugated diynes.
| Starting Materials | Reagents | Key Features of the One-Pot Protocol |
| 1-Butyne (2 equiv.), 1,4-Dibromobutane | Strong Base (e.g., n-BuLi) | Sequential deprotonation and alkylation in a single vessel. |
| Terminal Alkyne, Dihaloalkane | Base, Catalyst | Avoids isolation of intermediate haloalkyne. |
Green Chemistry Principles in Diyne Synthesis
The application of green chemistry principles to the synthesis of diynes aims to reduce the environmental impact of these processes. Key metrics in green chemistry include atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). semanticscholar.orgnih.govmdpi.com
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org For the synthesis of this compound via the alkylation of an acetylide with an alkyl halide, the atom economy is generally high as most atoms from the reactants are incorporated into the product, with the main byproduct being a salt.
E-Factor and Process Mass Intensity (PMI): The E-factor represents the ratio of the mass of waste to the mass of the product. youtube.com PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. youtube.com To improve the greenness of diyne synthesis, chemists aim to minimize these values.
Strategies to incorporate green chemistry principles in the synthesis of this compound and other diynes include:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives.
Catalysis: Employing catalytic methods to reduce the amount of reagents needed and to enable reactions under milder conditions.
Energy Efficiency: Designing synthetic routes that require less energy input.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.
| Green Chemistry Principle | Application in Diyne Synthesis | Potential Impact |
| Atom Economy | Designing reactions with high incorporation of reactant atoms into the product. | Reduced waste at the molecular level. |
| Safer Solvents and Auxiliaries | Utilizing solvents with lower toxicity and environmental persistence. | Reduced environmental and health impacts. |
| Catalysis | Using catalysts to enable reactions with lower energy and reagent consumption. | Increased efficiency and reduced waste. |
Synthesis of Key Intermediates and Derivatives for this compound Functionalization
Zirconacyclopentadienes from this compound
Zirconacyclopentadienes are valuable intermediates in organic synthesis, enabling the formation of a variety of five-membered rings and other complex structures. nih.gov The reaction of a non-conjugated diyne like this compound with a low-valent zirconocene species, such as "Cp₂Zr(II)", can lead to the formation of a zirconacyclopentadiene.
The mechanism of this transformation involves the oxidative coupling of the two alkyne moieties within the this compound molecule with the zirconocene complex. This intramolecular cyclization results in the formation of a bicyclic zirconacyclopentadiene derivative. The regioselectivity of this reaction can be influenced by the substituents on the alkyne.
These zirconacyclopentadiene intermediates can then be reacted with various electrophiles to introduce a range of functional groups. For example, reaction with iodine (I₂) would yield a diiodinated diene, while reaction with sulfur monochloride (S₂Cl₂) could lead to the formation of a thiophene (B33073) derivative. bohrium.com
| Reactant | Reagent | Product | Significance |
| This compound | "Cp₂Zr(II)" | Bicyclic Zirconacyclopentadiene | Versatile intermediate for further functionalization. |
| Bicyclic Zirconacyclopentadiene | Iodine (I₂) | Diiodinated bicyclic diene | Precursor for cross-coupling reactions. |
| Bicyclic Zirconacyclopentadiene | Sulfur Monochloride (S₂Cl₂) | Bicyclic Thiophene Derivative | Synthesis of sulfur-containing heterocycles. |
Advanced Reaction Mechanisms and Pathways Involving 3,9 Dodecadiyne
Cycloaddition Reactions of 3,9-Dodecadiyne
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic systems. They involve the concerted or stepwise combination of two or more unsaturated molecules to form a new ring.
Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone of organic chemistry, fundamentally described as a [4+2] cycloaddition between a conjugated diene and a dienophile, typically an alkene or alkyne, to form a cyclohexene (B86901) ring. wikipedia.orgacs.org This reaction is known for its high degree of stereoselectivity and its ability to form six-membered rings in a single step. acs.orgwikipedia.org For a molecule to act as the 4π-electron component (the diene), it must possess two conjugated double bonds, which allows it to adopt an s-cis conformation necessary for the reaction. aakash.ac.in
This compound is a non-conjugated diyne, meaning its two triple bonds are separated by a flexible alkyl chain and are not in a 1,3-relationship. Consequently, it cannot function as the diene component in a classical Diels-Alder reaction. While alkynes can serve as the 2π-electron component (the dienophile), their reactivity is generally lower than that of alkenes unless activated by electron-withdrawing groups. A variant, the hexadehydro-Diels-Alder (HDDA) reaction, involves a conjugated diyne and an alkyne (diynophile) to generate a highly reactive benzyne (B1209423) intermediate. wikipedia.orgwikipedia.org However, as this compound is not a conjugated system, its participation in this specific pathway is not typical.
Transition Metal-Catalyzed Cycloaddition
Transition metals provide alternative mechanistic pathways for cycloaddition reactions that are not feasible under purely thermal conditions, significantly expanding the synthetic utility of substrates like this compound.
This compound is an internal diyne that can undergo nickel-catalyzed cycloaddition with aryl nitriles to generate substituted pyridines. wikipedia.orgnih.gov An efficient catalyst system for this transformation is the combination of a Ni(0) source, such as Ni(COD)₂, and a bidentate phosphine (B1218219) ligand with a large bite angle, like Xantphos. rsc.org This system has been shown to be superior to many other transition metal catalysts (including those based on Co, Ru, Rh) and even other nickel-based systems, such as those employing N-heterocyclic carbene (NHC) ligands. rsc.orgresearchgate.net
The reaction proceeds effectively under mild conditions, often at room temperature, and demonstrates a broad substrate scope, tolerating a variety of functional groups on the aryl nitrile. rsc.org The mechanism is believed to involve an initial oxidative coupling of the diyne and nitrile at the nickel center, followed by a C-N bond-forming reductive elimination to yield the pyridine (B92270) product. rsc.org The use of the Ni/Xantphos catalyst promotes both of these challenging steps efficiently. rsc.org
Table 1: Nickel-Catalyzed Cycloaddition of this compound with Various Aryl Nitriles
Reaction conditions: this compound, aryl nitrile, Ni(COD)₂ (3 mol%), Xantphos (3 mol%), room temperature, 3 hours. Data sourced from a study by the Sarpong group. rsc.org
| Entry | Aryl Nitrile | Product | Yield (%) |
| 1 | Benzonitrile | 2-(4-Propyl-3-ethyl-pyridin-2-yl)-benzonitrile | 98 |
| 2 | 2-Methylbenzonitrile | 2-(3-Ethyl-4-propyl-pyridin-2-yl)-2-methylbenzonitrile | 91 |
| 3 | 4-Methoxybenzonitrile | 2-(3-Ethyl-4-propyl-pyridin-2-yl)-4-methoxybenzonitrile | 90 |
| 4 | 4-(Trifluoromethyl)benzonitrile | 2-(3-Ethyl-4-propyl-pyridin-2-yl)-4-(trifluoromethyl)benzonitrile | >99 |
| 5 | 3,5-Difluorobenzonitrile | 2-(3-Ethyl-4-propyl-pyridin-2-yl)-3,5-difluorobenzonitrile | >99 |
| 6 | 2-Naphthonitrile | 2-(3-Ethyl-4-propyl-pyridin-2-yl)-naphthalene-2-carbonitrile | 99 |
Palladium-Catalyzed Enyne-Diyne [4+2] Benzannulation
Palladium catalysts facilitate a formal [4+2] cycloaddition or benzannulation reaction between conjugated enynes and diynes to produce highly substituted benzene (B151609) derivatives. aakash.ac.inthieme-connect.de This reaction has been successfully applied to this compound for the synthesis of complex aryl ethers. researchgate.net
In a typical procedure, an alkoxy-substituted enyne reacts with this compound in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net The reaction proceeds smoothly at elevated temperatures (e.g., 65 °C) to afford trisubstituted diaryl ethers in moderate to good yields. researchgate.net This methodology provides a regiospecific route to functionalized aromatic compounds. thieme-connect.de
Table 2: Palladium-Catalyzed Benzannulation of Enynes with this compound
Reaction conditions: Enyne, this compound, Pd(PPh₃)₄ (5 mol %), THF, 65 °C. Data sourced from a study by the Gevorgyan group. researchgate.net
| Entry | Enyne | Product | Yield (%) |
| 1 | 3-Butoxy-1-buten-3-yne | 1-(Butoxy)-2-ethyl-4-propylbenzene | 56 |
| 2 | 3-Isopropoxy-1-buten-3-yne | 1-(Isopropoxy)-2-ethyl-4-propylbenzene | 65 |
Zirconium-Mediated Reductive Cyclization
Low-valent zirconium species are highly effective reagents for mediating the reductive cyclization of unsaturated systems, including diynes. rsc.org The reaction of this compound with a zirconocene (B1252598) equivalent, such as the Negishi reagent (Cp₂ZrBu₂), generated in situ, leads to the formation of a five-membered zirconacyclopentadiene. mit.edu
This zirconacycle is a stable intermediate that can be further functionalized. For instance, transmetalation with copper(I) chloride followed by quenching with an electrophile like chlorodiphenylphosphine (B86185) results in the formation of complex bidentate phosphine ligands known as NUPHOS. mit.eduresearchgate.net This one-pot methodology demonstrates the utility of zirconium-mediated cyclization for transforming simple diynes into valuable, structurally complex molecules. mit.edu
The general pathway involves the oxidative coupling of the two alkyne units of this compound to the Zr(II) center, forming the metallacycle. This intermediate can then be cleaved to generate new carbon-carbon or carbon-heteroatom bonds with high regio- and stereocontrol.
Similar to zirconium, low-valent titanium complexes can mediate the cyclization of diynes. Reagents like titanocene (B72419) dichloride (Cp₂TiCl₂) reduced with agents like magnesium or alkyl Grignard reagents generate reactive Ti(II) species that can couple two alkyne units to form titanacyclopentadienes. rsc.orgiupac.org These intermediates are analogous to the zirconacycles and can be hydrolyzed to yield exocyclic dienes or reacted with various electrophiles. thieme-connect.de
Research has demonstrated the reaction of [Cp₂Ti(η²‐Me₃SiC₂SiMe₃)] with this compound, indicating the formation of titanacycle intermediates. researchgate.net The cyclization of non-conjugated diynes with three or four methylene (B1212753) units in the tether, such as 2,8-decadiyne, using a phosphine-coordinated titanocene reagent has been shown to produce cyclopentane (B165970) and cyclohexane (B81311) derivatives in good yields. iupac.org While specific, detailed transformations of the resulting titanacycle from this compound are not as extensively documented in readily available literature as its zirconium counterpart, the principles of titanacycle chemistry suggest a rich potential for synthetic applications. rsc.orgiupac.org
Polymerization Pathways of this compound
Polycyclotrimerization of diyne monomers like this compound represents a significant pathway to forming hyperbranched polymers. Current time information in Bangalore, IN. This one-pot reaction involves the [2+2+2] cycloaddition of the alkyne groups, creating substituted benzene rings that serve as branching points, resulting in highly branched, three-dimensional macromolecular structures. Current time information in Bangalore, IN.
The polycyclotrimerization of this compound is effectively catalyzed by a range of transition metal compounds, which facilitate the reaction under mild conditions to yield soluble hyperbranched poly(phenylenealkenes). Current time information in Bangalore, IN.oup.comresearchgate.net The choice of catalyst can influence the structure of the resulting polymer. Current time information in Bangalore, IN. Research has identified several effective catalytic systems for this transformation. Current time information in Bangalore, IN.dntb.gov.ua
Table 1: Transition Metal Catalysts for Polycyclotrimerization of this compound
| Catalyst System | Description |
|---|---|
| Tantalum(V) chloride (TaCl₅) | A transition metal halide used to initiate the polymerization. Current time information in Bangalore, IN. |
| Niobium(V) chloride (NbCl₅) | Similar to TaCl₅, this catalyst is effective for the cyclotrimerization of internal diynes. Current time information in Bangalore, IN. |
| Molybdenum tetracarbonyl norbornadiene (Mo(CO)₄(nbd)) | A metal carbonyl complex that catalyzes the polymerization. Current time information in Bangalore, IN. |
| Palladium(II) chloride-Chlorotrimethylsilane (PdCl₂-ClSiMe₃) | A palladium-based system used for polycyclotrimerization. Current time information in Bangalore, IN. |
These catalyst systems enable the controlled polymerization of the internal diyne, leading to the formation of soluble hyperbranched polymers, in contrast to their often intractable linear analogues. thermofisher.com
The hyperbranched poly(phenylenealkenes) derived from this compound exhibit a combination of desirable properties stemming from their unique molecular architecture. thermofisher.comscispace.com Unlike linear conjugated polymers, which are often difficult to process due to poor solubility, these hyperbranched structures are readily soluble in common organic solvents. thermofisher.com This enhanced solubility is a key advantage for material processing and application.
The polymers demonstrate excellent thermal stability, a characteristic feature of highly cross-linked or branched aromatic structures. thermofisher.comresearchgate.net Thermogravimetric analysis shows they lose very little of their weight when heated to over 400°C. thermofisher.comresearchgate.net Upon pyrolysis at temperatures exceeding 800°C, these polymers can graphitize, yielding a high amount of ceramic residue, known as char. thermofisher.com
From an electronic and optical standpoint, these materials possess interesting properties. Spectroscopic analysis reveals that the polymers absorb ultraviolet light and exhibit fluorescence, typically emitting light in the blue region of the spectrum. Current time information in Bangalore, IN.thermofisher.com
Table 2: Properties of Hyperbranched Polymers from this compound
| Property | Description |
|---|---|
| Solubility | Completely soluble in common organic solvents. thermofisher.com |
| Viscosity | Possess low intrinsic viscosities. thermofisher.com |
| Thermal Stability | High thermal stability, with minimal weight loss at temperatures above 400°C. thermofisher.comresearchgate.net |
| Char Yield | High char yields (up to 86%) upon pyrolysis at temperatures >800°C. thermofisher.comresearchgate.net |
| Electronic Properties | Absorb UV light around 250 nm and exhibit fluorescence (emission ~340-350 nm). Current time information in Bangalore, IN.thermofisher.com |
Hydroelementation reactions, where a hydrogen-element bond is added across a carbon-carbon triple bond, offer another route for polymer synthesis from diynes. researchgate.net Hydroboration, the addition of a hydrogen-boron bond, is a particularly well-studied example of this process. rsc.orgresearchgate.net
Hydroboration polymerization provides a method for creating organoboron polymers. When an internal diyne such as this compound is used as the monomer in a polyaddition reaction with a borane (B79455) agent (e.g., thexylborane), a linear organoboron polymer is formed. acs.org A key research finding is that the use of an internal diyne like this compound prevents the gelation that can occur with terminal diynes. acs.org With terminal diynes, the resulting vinylborane (B8500763) units are susceptible to further hydroboration, leading to cross-linking and branched structures. researchgate.netacs.org In contrast, the internal double bonds of the polymer formed from this compound are more sterically shielded, resulting in a linear polymer chain with little to no branching, even when an excess of the borane reagent is used. acs.org
Ladder polymers are double-stranded macromolecules with fused ring structures, which provides them with enhanced thermal and mechanical stability compared to single-stranded polymers. researchgate.net The synthesis of polydiacetylene-based ladder polymers typically involves the solid-state polymerization of monomers containing at least two diacetylene units, which are precisely aligned within a crystal lattice. oup.com This topochemical reaction is initiated by heat or radiation (e.g., UV or gamma rays). oup.com While the synthesis of such ladder polymers has been reported for other monomers, such as those derived from 1,11-dodecadiyne, specific reports detailing the use of this compound for the synthesis of polydiacetylene-based ladder polymers are not prominent in the reviewed scientific literature. oup.com
Hydroelementation and Polyaddition Processes
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of an H-X molecule across a carbon-carbon multiple bond. For a diyne like this compound, these reactions can lead to a variety of functionalized products, with regioselectivity and stereoselectivity being key challenges.
Hydroboration is a powerful reaction that introduces a boron atom and a hydrogen atom across a double or triple bond. In the case of internal alkynes such as those in this compound, the reaction can be catalyzed by various transition metal complexes or proceed under catalyst-free conditions.
The hydroboration of internal alkynes with reagents like catecholborane (HBCat) or pinacolborane (HBpin) typically yields vinylboronate esters. nih.govsioc-journal.cn The reaction can be catalyzed by titanium, rhodium, or cobalt complexes, among others. acs.orggoogle.com For instance, dicarbonyltitanocene has been shown to be an efficient and highly selective catalyst for alkyne hydroborations with catecholborane, leading to exclusive anti-Markovnikov regiochemistry and single addition across the alkyne. acs.org
While catalyst-free hydroboration of alkynes with catecholborane has been reported at room temperature, providing anti-Markovnikov alkenyl boronate esters with high regio- and stereoselectivity, the reactivity of internal diynes presents additional complexity. sioc-journal.cn In the reaction of this compound with [Cp2Ti(η²‐Me3SiC2SiMe3)], a titanacyclopentadiene complex is formed through the coupling of the two internal alkyne functions, demonstrating the potential for intramolecular reactions. researchgate.net
The regioselectivity of hydroboration in unsymmetrical internal diynes is a significant consideration. For example, in cobalt-catalyzed hydroboration, the choice of phosphine ligand can influence whether the reaction proceeds through a Co-H intermediate or a Co-borane species, affecting the product distribution. rsc.org Radical hydroboration using N-heterocyclic carbene (NHC) boranes represents another pathway, typically resulting in trans-hydroboration products. nih.govresearchgate.net
Table 1: Comparison of Hydroboration Methods for Alkynes/Diynes
| Catalyst System | Borane Reagent | Selectivity | Mechanistic Feature | Reference |
|---|---|---|---|---|
| Tris(2,4,6‐trifluorophenyl)borane | Catecholborane (HBCat) | High for terminal over internal alkynes | Metal-free catalysis | nih.gov |
| Dicarbonyltitanocene | Catecholborane (HBCat) | Exclusive anti-Markovnikov | σ-bond metathesis mechanism proposed | acs.org |
| Co(acac)₂/Ligand | Pinacolborane (HBpin) | Ligand-dependent regioselectivity | Formation of Co-H or Co-borane intermediates | rsc.org |
| Phosphine (e.g., n-Bu₃P) | Pinacolborane (HBpin) | trans-selective, external carbon addition | Phosphine attack on alkyne is a key step | nih.gov |
Hydroazidation, the addition of hydrazoic acid (HN₃) across an alkyne, is a direct method for synthesizing vinyl azides. This reaction has been extensively studied for terminal alkynes, often using silver nih.govfigshare.comorganic-chemistry.orgnih.govacs.org or rhodium catalysts. Mechanistic studies, including DFT calculations, on the silver-catalyzed hydroazidation of terminal alkynes suggest that the reaction can proceed through a silver acetylide intermediate or a concerted addition mechanism via a six-membered transition state. nih.govorganic-chemistry.orgnih.gov The true catalytic species has been identified as silver azide (B81097) (AgN₃). figshare.comorganic-chemistry.orgnih.gov
The relevance of these findings to internal diynes like this compound lies in the comparative reactivity. Internal alkynes are generally less reactive in hydroazidation reactions than terminal alkynes. rsc.org For example, under conditions effective for terminal propargylic alcohols, the corresponding internal alkynyl carbinol showed no reaction, highlighting the importance of the terminal C-H bond for the formation of the key silver acetylide intermediate. rsc.org
When a substrate contains both a terminal and an internal alkyne, hydroazidation selectively occurs at the terminal position. This was demonstrated in a reaction where a diyne underwent hydroazidation at the terminal alkyne, which was followed by an intramolecular azide-alkyne cycloaddition with the internal alkyne moiety. rsc.org This suggests that for a symmetrical internal diyne like this compound, forcing conditions would likely be required for hydroazidation, and the reaction may compete with other pathways. Gold-catalyzed hydroazidation has also been explored for substituted allenes, which are isomers of alkynes. snnu.edu.cn
Mechanistic Investigations and Computational Modeling of Reactivity
Understanding the intricate reaction pathways of diynes relies heavily on a combination of theoretical calculations and advanced spectroscopic techniques to probe reaction mechanisms and identify transient species.
Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of reactions involving internal alkynes and diynes. pku.edu.cnrsc.orgacs.orgnih.gov DFT calculations provide insights into reaction energy profiles, transition state geometries, and the factors controlling selectivity.
For instance, DFT studies on the copper-catalyzed silacarboxylation of internal alkynes revealed that the initial insertion of the alkyne into the Cu-Si bond is the rate- and selectivity-determining step, with electronic effects of the alkyne substituents dominating the observed regioselectivity. pku.edu.cn In the context of alkyne-to-vinylidene isomerization at rhodium centers, DFT calculations suggest a mechanism involving the slippage of a π-bound alkyne into a σ-C-H complex, followed by a 1,2-H shift. rsc.orgresearchgate.net
DFT has also been applied to model cascade reactions of diynes. In a study of gold-catalyzed reactions between 1,4-diynes and pyrroles, calculations mapped out a four-stage mechanism and helped to rationalize the observed regioselectivity based on substituent effects on the diyne. acs.org Similarly, the mechanism of phosphine-catalyzed trans-hydroboration of 1,3-diynes was investigated using DFT, which supported a mechanism initiated by the nucleophilic attack of the phosphine on the diyne. nih.gov These computational approaches are directly applicable to predicting the reactivity and potential reaction pathways of this compound under various catalytic conditions.
Table 2: Selected DFT Study Findings on Internal Alkyne/Diyne Reactions
| Reaction Type | Catalyst/System | Key DFT Finding | Reference |
|---|---|---|---|
| Silacarboxylation | Copper | Alkyne insertion into Cu-Si bond is rate-determining; electronic effects control regioselectivity. | pku.edu.cn |
| Isomerization | Rhodium-Pincer Complex | Mechanism proceeds via slippage of π-bound alkyne and an indirect 1,2-H shift. | rsc.orgresearchgate.net |
| Hydroazidation | Silver | A concerted addition via a six-membered transition state is energetically favored over the silver acetylide pathway. | organic-chemistry.org |
| Cascade Cyclization | Gold | Mapped a multi-stage reaction and rationalized regioselectivity based on substituent effects. | acs.org |
The direct observation and characterization of short-lived reaction intermediates are crucial for validating proposed mechanisms. Techniques such as electrospray ionization mass spectrometry (ESI-MS), often coupled with other methods, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. researchgate.net
In the study of organometallic reactions involving diynes, ESI-MS is particularly effective for detecting cationic intermediates. For example, in the rhodium-catalyzed [2+2+2] cycloaddition of diynes, key rhodacyclopentadiene intermediates have been successfully characterized by ESI-MS and ³¹P NMR. researchgate.net For gold-catalyzed reactions of diynes, which are known to proceed through complex catalytic cycles, ESI-MS has been used to detect nearly all cationic intermediates along the pathway. nih.govrsc.org Combining ESI-MS with infrared photodissociation (IRPD) spectroscopy allows for detailed structural assignment of these mass-selected intermediates, providing deeper insight than mass-to-charge ratio alone. rsc.org
Computational chemistry plays a synergistic role, where the calculated spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) of a proposed intermediate are compared with experimental data to confirm its structure. researchgate.net For instance, the structure of a novel seven-membered cyclic diyne ligand coordinated to a dicobalt carbonyl complex was confirmed by comparing experimental data with DFT-computed properties. researchgate.net
Kinetic Isotope Effect (KIE) studies are a fundamental tool for probing reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition state structures. By replacing an atom with its heavier isotope (e.g., H with D, or ¹²C with ¹³C) and measuring the effect on the reaction rate, mechanistic details can be inferred.
While specific KIE studies on this compound were not found, studies on analogous alkyne systems provide a clear framework. For instance, in the nickel-catalyzed transfer hydrocyanation of alkynes, ¹³C KIE data, derived from both experiments and computation, supported a mechanism involving the direct oxidative addition of the nickel catalyst into a C(sp³)-CN bond as the rate-determining step. ethz.ch In a gold-catalyzed cycloisomerization, deuterium (B1214612) labeling experiments revealed an inverse KIE (kH/kD < 1), which provided critical evidence for a C-H functionalization step proceeding through a specific type of transition state. nih.gov
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The spatial arrangement of atoms and the orientation of reactions are critical factors in the synthesis of complex molecules. In the context of this compound, a molecule with two internal alkyne functionalities, the concepts of regioselectivity and stereoselectivity are paramount in determining the outcome of its chemical transformations. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. masterorganicchemistry.comdurgapurgovtcollege.ac.inwikipedia.org
The internal nature of the triple bonds in this compound, as opposed to terminal alkynes, influences its reactivity in metal-catalyzed coupling reactions. The absence of acidic terminal hydrogens means that reactions common for terminal alkynes, such as Sonogashira coupling, are not readily applicable. Instead, other transformations, such as cycloadditions and metal-catalyzed hydroborations, become more relevant for functionalizing the alkyne moieties.
Cycloaddition Reactions
Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for forming cyclic compounds. libretexts.orgnumberanalytics.comlibretexts.org These reactions are known for their high degree of stereospecificity and regioselectivity. numberanalytics.comlibretexts.org In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. numberanalytics.com While this compound itself is not a diene, its alkyne groups can act as dienophiles.
The stereochemistry of the dienophile is conserved in the product of a Diels-Alder reaction. libretexts.org For instance, a cis-dienophile will yield a product with cis stereochemistry. libretexts.org The regioselectivity of the Diels-Alder reaction is also well-defined, with "ortho" and "para" products generally favored over "meta" products when unsymmetrical dienes and dienophiles are used. masterorganicchemistry.com
In the case of this compound, its symmetrical nature simplifies the potential regioisomeric outcomes when reacting with a symmetrical diene. However, with an unsymmetrical diene, the reaction can lead to a mixture of regioisomers. The electronic properties and steric hindrance of the substituents on both the diene and the diyne will dictate the preferred orientation of the addition.
| Reaction Type | Reactants | Key Selectivity Principle | Expected Outcome for this compound |
| [4+2] Cycloaddition (Diels-Alder) | This compound (as dienophile), Symmetrical Diene | Stereospecificity based on diene geometry | A single stereoisomer of the bicyclic adduct. |
| [4+2] Cycloaddition (Diels-Alder) | This compound (as dienophile), Unsymmetrical Diene | Regioselectivity ("ortho"/"para" preference) | A mixture of regioisomers, with the major product determined by electronic and steric factors. masterorganicchemistry.com |
| 1,3-Dipolar Cycloaddition | This compound (as dipolarophile), 1,3-Dipole | High regioselectivity and stereoselectivity | Formation of five-membered heterocyclic rings with specific regio- and stereochemistry. numberanalytics.com |
This table illustrates the expected selectivity in cycloaddition reactions involving this compound based on general principles of cycloaddition chemistry.
Metal-Catalyzed Reactions
Transition metal catalysis offers a versatile platform for controlling the regioselectivity and stereoselectivity of reactions involving alkynes. uwindsor.cawikipedia.org
Hydroboration: Metal-catalyzed hydroboration of alkynes is a prime example where regioselectivity can be controlled. wikipedia.org Depending on the catalyst and ligands employed, either the Markovnikov or anti-Markovnikov addition product can be selectively formed. For internal alkynes like this compound, hydroboration would lead to the formation of vinylboronates. The use of chiral ligands can induce enantioselectivity in these reactions, leading to the formation of chiral vinylboranes which are valuable synthetic intermediates. wikipedia.org
| Catalyst System | Regioselectivity | Stereoselectivity | Product from this compound |
| Uncatalyzed Hydroboration (e.g., with HBcat) | Typically low for internal alkynes | Generally syn-addition | Mixture of vinylboronates. |
| Rh(PPh₃)₃Cl | Markovnikov-type addition | Can be influenced by ligands | Vinylboronate with boron at the more substituted carbon (less relevant for a symmetrical alkyne). |
| RhCl₃·nH₂O | Anti-Markovnikov-type addition | Can be influenced by ligands | Vinylboronate with boron at the less substituted carbon (less relevant for a symmetrical alkyne). |
| Chiral Phosphine Ligands (e.g., BINAP) with Rh or Pd | High Enantioselectivity | High Enantioselectivity | Enantioenriched vinylboronates. tcichemicals.com |
This table summarizes the influence of different catalysts on the selectivity of the hydroboration of an internal alkyne like this compound.
Asymmetric Catalysis: The development of asymmetric catalysis has enabled the synthesis of chiral molecules with high enantiomeric purity. researchgate.netbeilstein-journals.org In reactions involving this compound, chiral catalysts can differentiate between the two prochiral faces of the alkyne units. For example, in a catalytic asymmetric hydrogenation or hydrosilylation, a chiral metal complex can deliver the hydrogen or silyl (B83357) group to one face of the triple bond preferentially, leading to the formation of a chiral alkene. The choice of metal (e.g., rhodium, palladium, iridium) and the structure of the chiral ligand are crucial in achieving high levels of enantioselectivity. uwindsor.catcichemicals.com
The principles of regioselectivity and stereoselectivity are fundamental to harnessing the synthetic potential of this compound. By carefully selecting the reaction type, catalysts, and reaction conditions, chemists can control the outcome of chemical transformations to produce specific isomers of complex molecules.
Applications of 3,9 Dodecadiyne in Advanced Chemical Fields
Materials Science and Polymer Chemistry
The presence of two triple bonds in 3,9-dodecadiyne allows it to function as a monomer in various polymerization reactions, leading to materials with unique structural and functional properties. ontosight.ai
Monomer for Polymer Materials with Tailored Mechanical and Thermal Properties
This compound serves as an A2-type monomer for producing hyperbranched polymers with distinct physical characteristics. ontosight.airesearchgate.net The polycyclotrimerization of internal diynes like this compound, under controlled conditions, yields completely soluble hyperbranched poly(alkenephenylenes). researchgate.net These resulting polymers are noted for their high thermal stability. researchgate.net Research indicates that polymers derived from diyne monomers can exhibit high char yields and may not lose significant weight until heated to over 400°C. researchgate.net
The properties of polymers are intrinsically linked to factors like molecular weight and the architecture of the polymer chains. dtic.mil Higher molecular weight generally enhances mechanical strength and thermal stability. dtic.mil The branched nature of polymers derived from this compound can lead to different mechanical behaviors compared to linear analogues. While specific mechanical testing data for polymers made exclusively from this compound is not extensively detailed in the reviewed literature, the thermal properties have been a key focus of research. The thermal stability of such polymers is a significant characteristic, making them suitable for applications requiring heat resistance. researchgate.net
Table 1: Polymerization and Properties of this compound-Derived Polymers
| Polymer Type | Catalyst System | Key Properties | Reference |
|---|---|---|---|
| Hyperbranched Poly(alkenephenylene) | TaCl₅−Ph₄Sn | Completely soluble, thermally stable. | researchgate.net |
| Hyperbranched Polyphenylenes | NbCl₅, Mo(CO)₄(nbd), [Mo(CO)₃cp]₂, PdCl₂-ClSiMe₃ | Soluble, with structures ranging from linear polyenes to hyperbranched polyphenylenes depending on the catalyst. | researchgate.net |
Synthesis of Conjugated Polymers and Macromolecules
This compound is a key monomer in the synthesis of conjugated macromolecules, particularly hyperbranched poly(alkenephenylenes). researchgate.net The process, known as polycyclotrimerization, involves the catalyzed reaction of the diyne monomers to form benzene (B151609) rings, which become the branch points of the polymer structure. researchgate.net This reaction effectively transforms the simple alkyne building blocks into a complex, three-dimensional macromolecule. researchgate.net
Different transition metal catalysts, including niobium pentachloride (NbCl₅), molybdenum carbonyl complexes, and palladium chloride (PdCl₂), have been successfully used to initiate the polymerization of this compound. researchgate.net Spectroscopic analysis has shown that the choice of catalyst plays a crucial role in determining the final structure of the polymer, which can range from linear polyenes to the more complex hyperbranched polyphenylenes. researchgate.net These polymers are noted for absorbing UV light and exhibiting fluorescence, properties characteristic of conjugated systems. researchgate.net
Development of Supramolecular Assemblies (if applicable to this compound specifically)
Supramolecular chemistry involves the organization of molecules into larger structures through non-covalent interactions. uclouvain.bemdpi.com While this is a major area of polymer science, with applications in creating functional materials and sensors, specific research directly linking this compound to the formation of supramolecular assemblies is not prominently featured in the available literature. researchgate.netnih.gov The focus of research on this compound has been more on the covalent synthesis of hyperbranched polymers through polymerization of its alkyne groups. researchgate.netresearchgate.net
Pharmaceutical and Agrochemical Synthesis
The reactivity of the triple bonds in this compound makes it a compound of interest for the synthesis of more complex molecules, including those with potential applications in the pharmaceutical and agrochemical industries. ontosight.ai
Intermediate in the Synthesis of Complex Molecules with Biological Activity
This compound has been identified as a naturally occurring compound in certain plants. For example, it was detected as a predominant constituent in extracts of Solanum nigrum, a plant used in traditional medicine. These extracts demonstrated significant antioxidant activity, suggesting a potential link between the constituent compounds and biological effects.
Furthermore, the diyne structural motif is a core component of a class of potent antitumor antibiotics known as enediynes. asm.org These natural products are known for their ability to cleave DNA. asm.org The presence of the reactive diyne functionality in this compound makes it a valuable building block and intermediate for synthesizing complex molecules that may exhibit biological activity. ontosight.ai Its structure allows for cycloaddition reactions, which are critical for building the complex ring structures often found in pharmaceuticals and agrochemicals. ontosight.ai
Precursor for Advanced Pharmaceutical Intermediates
In pharmaceutical manufacturing, an advanced intermediate is a molecule that is structurally close to the final active pharmaceutical ingredient (API). globalpharmatek.com These intermediates are crucial building blocks that streamline the synthesis process. globalpharmatek.com The chemical reactivity of this compound makes it a potential precursor for creating such advanced intermediates. ontosight.ai
While specific, documented multi-step syntheses starting from this compound to produce a named advanced pharmaceutical intermediate are not widely available in the reviewed literature, its utility as a precursor is based on its chemical nature. The two alkyne groups provide reactive sites for a variety of chemical transformations, such as coupling reactions or cycloadditions, which are fundamental in building the complex molecular architectures required for modern pharmaceuticals. ontosight.airesearchgate.net The majority of precursor chemicals have widespread legitimate uses in the chemical and pharmaceutical industries, and compounds with versatile reactivity like this compound are valuable starting points for synthetic routes. unodc.org
Biosensors and Diagnostics
The development of sensitive and specific biosensors is a critical area of research in medical diagnostics and environmental monitoring. These devices rely on the stable attachment of biological recognition elements (like enzymes or antibodies) to a transducer surface, a process often achieved through bioconjugation.
Research has pointed towards the potential use of alkynes such as this compound in the creation of biosensors and diagnostic tools. ontosight.ai The core of this application lies in leveraging the reactivity of the compound's alkyne groups for bioconjugation reactions. ontosight.ai Bioconjugation is the chemical process of linking a biological molecule to another molecule, such as a fluorescent dye or a sensor surface. numberanalytics.comsusupport.com
The terminal alkyne groups present in molecules like this compound are well-suited for participating in highly efficient and specific chemical reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This type of reaction allows for the stable, covalent linking of the alkyne-containing molecule to a biomolecule that has been modified to carry an azide (B81097) group. In the context of biosensors, this compound could theoretically be used as a linker to immobilize biomolecules onto a transducer surface, a crucial step in the construction of a functional biosensor. ontosight.ainih.gov While the principle is well-established for alkynes in general, specific, documented applications focusing solely on this compound in commercially available or extensively studied biosensors are not detailed in current literature.
Catalysis
In the field of catalysis, the design of organic molecules that can bind to a metal center, known as ligands, is crucial for controlling the activity and selectivity of a catalyst. Metal-phosphine complexes are a particularly important class of catalysts used in a wide range of chemical transformations. scispace.com
This compound has been successfully used as a starting material in the synthesis of a novel class of diphosphine ligands known as NUPHOS. figshare.com These ligands are characterized by a 1,4-bis(diphenylphosphino)-1,3-butadiene bridge. figshare.com The synthesis involves a zirconium-mediated reductive coupling of the diyne. figshare.com
In a specific example, a zirconacyclopentadiene is generated from this compound. This intermediate then undergoes a process called transmetalation with a copper reagent, followed by a reaction with chlorodiphenylphosphine (B86185). This sequence yields the NUPHOS derivative 1,2-bis(1-(diphenylphosphino)prop-1-ylidene)cyclohexane (also referred to as 1,4-Et₂-2,3-cyclo-C₆H₈-NUPHOS). figshare.comacs.org
These NUPHOS ligands, when complexed with palladium, form highly active catalysts for cross-coupling reactions, such as the Suzuki reaction. figshare.comacs.org Research findings have demonstrated that these palladium-NUPHOS catalysts can achieve quantitative conversion in the Suzuki cross-coupling of various aryl bromides with phenylboronic acid. figshare.comacs.org Notably, these catalytic systems exhibit remarkable efficiency, functioning at very low catalyst loadings and achieving high turnover numbers (TON), indicating a large number of substrate molecules can be converted per molecule of catalyst. figshare.comacs.org
Table 1: Performance of a this compound-Derived NUPHOS-Palladium Catalyst in Suzuki Cross-Coupling Reactions
| Substrate 1 | Substrate 2 | Catalyst System | Catalyst Loading (mol % Pd) | Conversion | Turnover Number (TON) |
| Bromobenzene | Phenylboronic acid | Pd₂(dba)₃ / NUPHOS derivative | 0.0001 | up to 100% | 1 x 10⁶ |
| 4-Bromoacetophenone | Phenylboronic acid | Pd₂(dba)₃ / NUPHOS derivative | 0.0001 | up to 100% | 1 x 10⁶ |
This interactive table summarizes the catalytic efficiency of NUPHOS derivatives synthesized from this compound. Data sourced from ACS Figshare. figshare.com
Energy and Fuels
The search for sustainable and renewable energy sources has driven research into biofuels derived from sources like algae. These efforts involve identifying and optimizing the chemical components of biocrudes to create efficient bioblendstocks for use in modern engines.
This compound has been identified as a constituent of biocrude produced from algae. energy.gov In a project focused on developing tailored bioblendstocks for mixing-controlled compression ignition (MCCI) engines, researchers analyzed the products from the hydrothermal liquefaction (HTL) of an algal polyculture. energy.gov This polyculture consisted of Selenastrum capricornutum, Chlorella sorokiniana, and Scenedesmus obliquus. energy.gov
Table 2: GCMS Analysis of Algal Polyculture Bio-oil
| Peak Number | Elution Time (min) | % Area | Likely Compound |
| 17 | 29.138 | 23.00 | n-Hexadecanoic acid |
| 19 | 31.829 | 23.11 | E,E,Z-1,3,12-Nonadecatriene-5,14-diol |
| 21 | 32.266 | 7.36 | Hexadecanamide |
| 22 | 32.520 | 1.36 | This compound |
| 24 | 32.934 | 2.09 | (Z,Z)-9,12-Octadecadienoic acid |
This interactive table presents a selection of compounds identified in a bio-oil derived from an algal polyculture, highlighting the presence of this compound. Data sourced from the U.S. Department of Energy. energy.gov
Advanced Spectroscopic and Analytical Characterization of 3,9 Dodecadiyne and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,9-dodecadiyne. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons in the molecule. The ethyl groups' protons at both ends of the molecule would appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, due to spin-spin coupling. The internal methylene protons (those between the two alkyne functionalities and adjacent to them) would present as complex multiplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key signals include those for the sp-hybridized carbons of the alkyne groups. The chemical shifts of the acetylenic carbons are particularly diagnostic. The spectrum would also show distinct signals for the methyl and various methylene carbons. For instance, in a study involving substituted alkynes, ¹³C NMR was used to characterize the products of germylzincation reactions. nih.gov
A representative, though not specific to this compound, dataset for a related diyne, 1-(4-methylphenyl)-1,3-octadiyne, shows distinct chemical shifts for the methyl, methylene, and aromatic carbons, illustrating the power of ¹³C NMR in identifying the carbon framework of complex alkynes. rsc.org
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1, C12 (CH₃) | ~14 |
| C2, C11 (CH₂) | ~12 |
| C5, C8 (CH₂) | ~19 |
| C6, C7 (CH₂) | ~28 |
| C3, C4, C9, C10 (C≡C) | ~80 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. For this compound, the most characteristic absorption bands are associated with the carbon-carbon triple bonds.
A sharp, weak to medium intensity band is expected in the region of 2100-2260 cm⁻¹ for the C≡C stretching vibration. Due to the internal nature of the alkyne bonds in this compound, the symmetry of the molecule might lead to a very weak or absent C≡C stretching band in the IR spectrum. However, any asymmetry in the molecular environment can induce a dipole moment change, making the absorption observable. The spectrum will also feature C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The NIST Chemistry WebBook provides reference spectra for related compounds like dodecane (B42187), which shows these characteristic alkane absorptions. nist.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₈), the molecular weight is 162.27 g/mol . nist.govguidechem.com
In an electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at m/z 162. Subsequent fragmentation would lead to a series of smaller charged fragments, providing a characteristic fingerprint for the molecule. The NIST Chemistry WebBook lists mass spectral data for this compound. nist.gov
Advanced ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) have been successfully used for the analysis of unsaturated hydrocarbons. nih.govacs.org These methods can generate abundant ions such as [M+H]⁺, M⁺•, and [M-H]⁺ with minimal fragmentation, which is particularly useful for confirming the molecular weight. nih.govacs.org Predicted collision cross-section values for various adducts of this compound, such as [M+H]⁺ and [M+Na]⁺, are available in databases like PubChemLite. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | m/z (mass-to-charge ratio) |
|---|---|
| [M]⁺ | 162.14030 |
| [M+H]⁺ | 163.14813 |
| [M+Na]⁺ | 185.13007 |
| [M-H]⁻ | 161.13357 |
Source: PubChemLite. uni.lu
X-ray Crystallography of Derivatives and Metal Complexes
While obtaining a single crystal of the parent this compound for X-ray diffraction might be challenging due to its nature, its derivatives and metal complexes are more amenable to this technique. X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a crystal lattice. nih.gov
For instance, studies on various substituted alkynes have utilized X-ray crystallography to confirm the formation of specific intermediates and products. organic-chemistry.orgnih.gov The solid-state structures of metal complexes involving alkynes, such as copper aluminyl compounds, have been determined, revealing key bond lengths and angles. rsc.org The reaction of this compound with organometallic reagents like [Cp₂Ti(η²‐Me₃SiC₂SiMe₃)] leads to the formation of complexes that can be fully characterized by X-ray crystallography. researchgate.net This technique is invaluable for understanding the steric and electronic effects of substituents on the alkyne framework. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nist.gov It is widely used for the analysis of volatile compounds like this compound. calpaclab.com
In a typical GC-MS analysis, a sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. osti.govoiv.int This technique is highly effective for determining the purity of this compound by detecting and identifying any impurities present. nist.gov For example, GC-MS has been used to analyze reaction mixtures containing alkynes to monitor the progress of reactions and identify products. conicet.gov.arrsc.org In a recent study, this compound was identified as a constituent in plant extracts using GC-MS. ekb.eg
High-Performance Liquid Chromatography (HPLC) for Analysis
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used for the analysis of this compound. ru.ac.za Given that this compound is a non-polar hydrocarbon, reversed-phase HPLC (RP-HPLC) is the most suitable mode for its analysis. advancechemjournal.comjordilabs.com
In RP-HPLC, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase. chemguide.co.uk Non-polar compounds like this compound will have a stronger affinity for the stationary phase and thus will be retained longer, leading to a later elution time compared to more polar compounds. jordilabs.com This allows for the separation of this compound from more polar impurities or reactants. HPLC can also be used for the purification of alkynes and polyynes, where fractions are collected as they elute from the column. academie-sciences.frpolimi.it The combination of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for the analysis of complex mixtures containing alkynes. nih.gov
Table 3: Summary of Analytical Techniques for this compound
| Technique | Information Provided | Application for this compound |
|---|---|---|
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms | Confirmation of the C₁₂H₁₈ framework and positions of triple bonds. |
| IR Spectroscopy | Identification of functional groups | Detection of C≡C and C-H bonds. |
| Mass Spectrometry | Molecular weight and fragmentation pattern | Confirmation of molecular formula and structural elucidation. |
| X-ray Crystallography | Precise 3D atomic arrangement in a crystal | Unambiguous structure determination of derivatives and metal complexes. |
| GC-MS | Separation and identification of volatile components | Purity assessment and identification of impurities. |
Computational Chemistry and Theoretical Studies on 3,9 Dodecadiyne
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the chemical behavior of 3,9-dodecadiyne. These methods, which include both semi-empirical and ab initio approaches, provide detailed information about the distribution of electrons within the molecule.
Recent studies have employed various computational methods to investigate the electronic properties of alkynes. For instance, the polarizability of this compound has been predicted using models like the General Regression Neural Network (GRNN). These models have shown high accuracy in predicting such properties for a range of hydrocarbon compounds. electrochemsci.org The predicted polarizability value for this compound was found to be very close to experimental values, highlighting the reliability of these computational techniques. electrochemsci.org
The electronic structure of this compound is also crucial in the context of materials science. The compound can be used as a monomer in the creation of polymers with unique thermal and mechanical properties. Understanding the electronic distribution helps in predicting how the monomer will behave during polymerization and what the properties of the resulting polymer will be.
Moreover, the reactivity of this compound, particularly in cycloaddition reactions, is heavily influenced by its electronic structure. These reactions are vital for synthesizing complex molecules used in pharmaceuticals and agrochemicals. Computational models can predict the most likely pathways for these reactions, thereby guiding synthetic efforts.
Molecular Dynamics Simulations
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the methodology is highly applicable to understanding its dynamic behavior. MD simulations compute the atomic trajectories of a system by numerically solving equations of motion, often using empirical force fields. uiuc.edu These simulations can provide insights into the conformational flexibility of the dodecadiyne chain and its interactions with other molecules or surfaces.
The general principles of MD simulations involve defining a force field, which is a set of parameters that describe the potential energy of the system. For hydrocarbons like this compound, well-established force fields such as AMBER or CHARMM could be employed. uiuc.eduplos.org The system is then placed in a simulation box, often with periodic boundary conditions to mimic a larger system, and the equations of motion are integrated over time to generate a trajectory of atomic positions and velocities. plos.org
From this trajectory, various properties can be calculated, such as radial distribution functions, diffusion coefficients, and conformational preferences. In the context of materials science, MD simulations could predict how this compound molecules pack in a solid state or how they diffuse through a polymer matrix.
Quantum Chemical Calculations
Quantum chemical calculations offer a more detailed and accurate description of the electronic structure of this compound compared to classical methods. taylor.edu These calculations solve the Schrödinger equation for the molecule, providing information about orbital energies, electron densities, and other quantum mechanical properties. taylor.edu
Density Functional Theory (DFT) is a popular quantum chemical method that has been successfully applied to a wide range of chemical systems. akj.az For this compound, DFT calculations could be used to determine its optimized geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insight into the chemical reactivity and electronic transitions of the molecule.
In a study involving the reaction of [Cp2Ti(η²‐Me3SiC2SiMe3)] with this compound, DFT analysis was used to support experimental findings and to understand the structure and bonding of the resulting organometallic complexes. researchgate.net This demonstrates the power of quantum chemical calculations in elucidating complex reaction mechanisms involving alkynes.
Another application of quantum chemical calculations is the prediction of thermochemical properties. For instance, the enthalpy of reaction for the hydrogenation of this compound to dodecane (B42187) has been determined experimentally and can be calculated using quantum chemical methods to provide a theoretical comparison. nist.gov
The following table summarizes some of the key properties of this compound that can be investigated using quantum chemical calculations:
| Property | Description |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds and angles vibrate, corresponding to peaks in an infrared spectrum. |
| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding reactivity. |
| Electron Density | The spatial distribution of electrons in the molecule. |
| Thermochemical Properties | Enthalpy of formation, Gibbs free energy of formation, etc. chemeo.com |
Reaction Pathway Analysis and Prediction
Computational methods are invaluable for analyzing and predicting the reaction pathways of this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction routes. smu.edu
For a molecule with two reactive alkyne groups, there are numerous potential reaction pathways. For example, in cycloaddition reactions, the regioselectivity and stereoselectivity can be predicted by calculating the activation energies of the different possible pathways.
The reaction of this compound with organometallic complexes, as mentioned earlier, provides a concrete example of how computational analysis can be used to understand reaction mechanisms. researchgate.net Theoretical calculations can help to identify the intermediates and transition states involved in the C-H activation and subsequent formation of new complexes. researchgate.net
Reaction pathway analysis often involves the use of methods like the Reaction Path Hamiltonian (RPH) or the Unified Reaction Valley Approach (URVA). smu.edu These methods focus on the region of the PES around the reaction path, providing a detailed understanding of the chemical transformations that occur during a reaction. smu.edu
The KEGG REACTION database provides a framework for classifying reactions based on chemical structure transformation patterns, which can be applied to predict the metabolic fate of compounds. genome.jp While not directly applied to this compound in the provided context, similar principles of reaction classification and prediction are central to computational reaction pathway analysis.
Structure-Property Relationship Predictions through Computational Methods
Computational methods are powerful tools for establishing quantitative structure-property relationships (QSPR). mdpi.com These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its physical, chemical, and biological properties.
For this compound, QSPR models can be used to predict a wide range of properties, including its boiling point, vapor pressure, and solubility. The NIST WebBook provides experimental data for some of these properties, which can be used to train and validate QSPR models. nist.gov
A study on hydrocarbon compounds used a General Regression Neural Network (GRNN) to predict polarizability. electrochemsci.org The model demonstrated excellent predictive accuracy for a set of new hydrocarbon samples, including this compound. electrochemsci.org This highlights the potential of machine learning and artificial intelligence in developing accurate QSPR models.
The relationship between the molecular structure of this compound and its properties is a key area of investigation. For example, the length and flexibility of the alkyl chain between the two alkyne groups will influence its packing in the solid state and, consequently, its melting point. Computational methods can be used to simulate this packing and predict the resulting properties. rsc.org
The development of QSPR models relies on the availability of high-quality experimental data and the selection of appropriate molecular descriptors. With the increasing availability of computational resources and the development of more sophisticated algorithms, the accuracy and predictive power of these models are continuously improving.
The following table lists some of the properties of this compound that can be predicted using QSPR models:
| Property | Predicted Value | Method |
| Polarizability | 2.37 | GRNN electrochemsci.org |
| Boiling Point | 329.6 K at 0.0007 bar | Experimental nist.gov |
| Enthalpy of Reaction (Hydrogenation) | -549 ± 2 kJ/mol | Experimental nist.gov |
Future Directions and Research Opportunities
Exploration of New Catalytic Systems for 3,9-Dodecadiyne Transformations
The reactivity of the internal alkyne groups in this compound presents a rich field for catalytic innovation. While established methods for alkyne transformations exist, the development of more efficient, selective, and sustainable catalysts is a key research thrust.
Future investigations will likely focus on:
Homogeneous Catalysis: Designing novel transition metal complexes (e.g., palladium, ruthenium, rhodium, copper, and gold) to achieve selective transformations at one or both alkyne sites. Research into ligand design will be crucial to control the stereoselectivity and chemoselectivity of reactions such as hydrofunctionalization, cycloaddition, and coupling reactions. The development of photocatalysts, such as diazabenzacenaphthenium (N-BAP), for multi-electron reductions under visible light could enable unprecedented transformations of diynes like this compound. ims.ac.jp
Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on carbon (Pd/C) or other metal nanoparticles, offers advantages in terms of catalyst recovery and reusability, which is critical for industrial applications. mdpi.comessentialchemicalindustry.org Research into creating highly dispersed and stable heterogeneous catalysts will be important. For instance, palladium nanoparticles dispersed on an amphiphilic resin have shown effectiveness in transfer hydrogenations in aqueous media. ims.ac.jp
Organocatalysis: Exploring metal-free catalytic systems is a growing area of interest due to their lower toxicity and cost. beilstein-journals.org For example, the use of N-oxyl radicals like TEMPO and its derivatives, or organoautocatalysts, could provide green alternatives for the oxidation and functionalization of alkynes. beilstein-journals.orgfau.eu
Biocatalysis: The use of enzymes to catalyze reactions of this compound could offer unparalleled selectivity under mild conditions, contributing to more sustainable synthetic processes.
A significant challenge lies in the selective functionalization of one alkyne group in the presence of the other. The development of catalytic systems that can differentiate between the two electronically similar triple bonds will open up new avenues for creating complex and precisely defined molecular architectures.
Development of Advanced Functional Materials from this compound
The diyne structure of this compound makes it an excellent monomer for the synthesis of novel polymers and advanced materials with unique properties. ontosight.ai
Hyperbranched Polymers: Polycyclotrimerization of internal diynes like this compound can yield hyperbranched poly(alkenephenylenes). researchgate.net These polymers are often completely soluble and exhibit high thermal stability, making them promising for applications in high-performance coatings, additives, and as precursors for carbon materials. researchgate.net Research has shown that catalysts such as TaCl₅−Ph₄Sn are effective for such polymerizations. researchgate.net
Conjugated Polymers: The incorporation of the diyne unit into polymer backbones can lead to materials with interesting electronic and optical properties. These could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Coordination Polymers: this compound derivatives could serve as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com These materials have potential applications in gas storage, separation, and catalysis.
Self-Healing Materials: The reversible nature of some alkyne coupling reactions could be exploited to design self-healing polymers incorporating this compound units.
Future research will aim to precisely control the polymerization process to tailor the molecular weight, branching, and end-group functionality of the resulting polymers, thereby fine-tuning their material properties for specific applications.
Biomedical Applications of this compound Derivatives
The reactivity of the alkyne groups in this compound makes it a valuable scaffold for the synthesis of biologically active molecules and for bioconjugation reactions. ontosight.ai
Synthesis of Bioactive Compounds: The diyne moiety can be elaborated into various heterocyclic systems and complex natural product analogs. Enediyne-containing molecules, for instance, are known for their potent antitumor properties. jst.go.jp The synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents. chimia.ch
Bioconjugation and Drug Delivery: "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for attaching biomolecules, such as peptides, proteins, and nucleic acids, to scaffolds. Derivatives of this compound could be used to create multivalent platforms for targeted drug delivery or as components of biosensors. ontosight.ai
Biomaterials: Chitosan and its derivatives are widely explored for biomedical applications due to their biocompatibility and biodegradability. nih.govnih.govfrontiersin.org Functionalizing these natural polymers with this compound could create novel biomaterials for tissue engineering, wound healing, and controlled-release drug delivery systems. nih.govfrontiersin.org The alkyne groups would provide handles for further modification and cross-linking to create hydrogels and scaffolds with tailored properties. frontiersin.org
A critical aspect of this research will be to assess the biocompatibility and toxicity of any new derivatives to ensure their safety for biomedical use.
Sustainable and Scalable Synthetic Methods
The development of environmentally friendly and economically viable methods for the synthesis and transformation of this compound is crucial for its broader application.
Green Solvents and Reagents: Future research will focus on replacing hazardous organic solvents with greener alternatives like water or ionic liquids. ims.ac.jp The use of less toxic and more abundant metal catalysts or even metal-free catalytic systems aligns with the principles of green chemistry. fau.eursc.org
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and easier scalability. nih.gov Developing flow-based methods for the synthesis and modification of this compound could significantly enhance production efficiency. nih.gov For example, flow photochemistry has been shown to be a practical and efficient method for alkyne synthesis. nih.gov
Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, can reduce or eliminate the need for solvents, leading to more sustainable processes. rsc.org This approach could be explored for reactions involving this compound.
The scalability of synthetic routes is a key consideration for industrial viability. Research aimed at developing robust and high-yielding processes that can be safely scaled up will be essential. organic-chemistry.org
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms involved in the transformations of this compound and to optimize reaction conditions, the use of advanced in situ spectroscopic techniques is indispensable. mt.com
Real-time NMR and IR Spectroscopy: Techniques like ReactIR (in situ Fourier Transform Infrared Spectroscopy) and in situ Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation without the need for sampling. pnas.orgresearchgate.netresearchgate.netnih.gov This provides invaluable kinetic and mechanistic data.
Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) can be a powerful tool for monitoring heterogeneous catalytic reactions on metal surfaces, providing insights into the species adsorbed on the catalyst. rsc.org
Mass Spectrometry: In situ mass spectrometry techniques can help identify transient intermediates and elucidate complex reaction pathways. rsc.org
Q & A
Q. What are the key physicochemical properties of 3,9-Dodecadiyne, and how do they influence experimental design?
- Methodological Answer : The CRC Handbook of Chemistry and Physics lists this compound (C₁₂H₁₈) with a molecular weight of 197.8 g/mol. Its melting and boiling points are critical for synthesis and purification protocols. For instance, low boiling points (e.g., 181.5°C for 5,7-Dodecadiyne, a structural analog) suggest distillation under reduced pressure may be required to avoid decomposition. Researchers should prioritize differential scanning calorimetry (DSC) for thermal stability analysis and gas chromatography (GC) for purity assessment .
Q. What synthetic routes are commonly employed for this compound, and how do reaction conditions affect yield?
- Methodological Answer : Alkyne coupling reactions, such as Glaser-Hay or Cadiot-Chodkiewicz couplings, are standard for diyne synthesis. Evidence from photocycloaddition studies highlights the role of UV irradiation in stabilizing intermediates for cyclization. For reproducibility, researchers must document catalyst loading (e.g., Cu(I) salts), solvent polarity (e.g., THF vs. DMF), and inert atmosphere conditions. Kinetic studies using in-situ FTIR can optimize reaction progress .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof. Infrared (IR) spectroscopy can validate alkyne stretches (~2100–2260 cm⁻¹). Cross-referencing with the CRC Handbook’s spectral data ensures accuracy .
Advanced Research Questions
Q. What mechanistic insights explain this compound’s reactivity in [2+2] photocycloaddition reactions?
- Methodological Answer : Recent studies demonstrate that this compound undergoes regioselective [2+2] cycloaddition under UV light to form diazatetraasteranes. Density Functional Theory (DFT) calculations reveal that orbital symmetry and dihedral angle strain (e.g., ~120° in intermediates) dictate reaction pathways. Researchers should combine time-resolved spectroscopy (e.g., transient absorption) with computational modeling (Gaussian or ORCA software) to map excited-state dynamics .
Q. How can contradictory data on diyne stability be resolved across different experimental setups?
- Methodological Answer : Discrepancies in thermal stability may arise from impurities or oxygen exposure. A systematic approach includes:
- Replicating experiments under strictly anhydrous/anaerobic conditions.
- Comparing DSC data across multiple batches.
- Using Electron Paramagnetic Resonance (EPR) to detect radical intermediates.
Cross-laboratory validation and open-data sharing (e.g., via repositories like Zenodo) enhance reproducibility .
Q. What computational models best predict this compound’s electronic structure and applications in material science?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory and Molecular Dynamics (MD) simulations are pivotal. For example, HOMO-LUMO gaps (~3.5 eV) calculated via DFT align with experimental conductivity measurements in conjugated polymers. Researchers should benchmark computational results against experimental UV-Vis and cyclic voltammetry data. Software like VASP or Materials Studio enables bulk property predictions .
Q. What safety protocols are critical when handling this compound in high-energy reactions?
- Methodological Answer : Safety Data Sheets (SDS) mandate fume hood use, flame-resistant gloves, and explosion-proof equipment due to its low auto-ignition temperature. For exothermic reactions, adiabatic calorimetry (e.g., using a Phi-TEC II) assesses thermal runaway risks. Emergency protocols should include quenching agents (e.g., dry ice/ethanol baths) and neutralization of acidic byproducts .
Methodological Frameworks
Q. How to design a study investigating this compound’s potential in organic electronics?
- Methodological Answer :
Hypothesis : The diyne’s conjugated backbone enhances charge transport in thin-film transistors.
Q. Experimental Design :
- Synthesis : Optimize solvent-free Sonogashira coupling for scalability.
- Characterization : AFM for surface morphology; Hall effect measurements for mobility.
- Controls : Compare with 1,3-diyne analogs.
Data Analysis : Use ANOVA to assess statistical significance across batches. Reference standards from the CRC Handbook ensure consistency .
Q. What statistical approaches are suitable for analyzing catalytic efficiency in diyne synthesis?
- Methodological Answer : Multivariate analysis (e.g., Partial Least Squares Regression) correlates variables like catalyst type, temperature, and yield. Open-source tools (R, Python’s SciKit-Learn) model non-linear relationships. For small datasets (<30 samples), non-parametric tests (Mann-Whitney U) are preferable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
